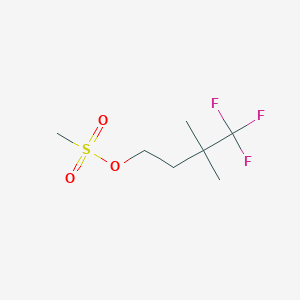

4-(4-氟苯氧基)-2-苯基-5-嘧啶甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

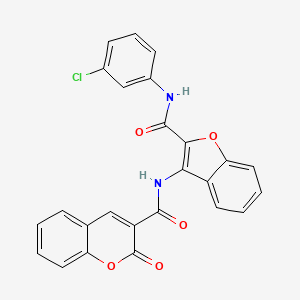

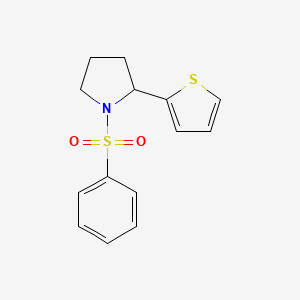

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of a fluorophenoxy group suggests that the compound may have interesting interactions with biological targets due to the electronegative fluorine atom, which can influence binding affinity and selectivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction that allows for the construction of the pyrimidine ring system. This reaction is versatile and can be used to introduce different substituents into the pyrimidine scaffold, as seen in the synthesis of compounds like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The Biginelli reaction typically involves the condensation of an aldehyde, a \u03b2-keto ester, and urea or thiourea.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the crystal system, space group, and molecular conformation. For instance, the crystal structure analysis of a related compound, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed an almost orthogonal dihedral angle between the aryl and dihydropyrimidine rings and a twist-boat conformation of the dihydropyrimidine ring .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to further modify the structure and introduce additional functional groups. The reactivity of the pyrimidine ring allows for substitutions at different positions, which can be exploited to enhance the compound's biological activity or to probe the structure-activity relationship (SAR). For example, SAR studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues have been conducted to identify potent inhibitors of AP-1 and NF-kappaB mediated gene expression .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The introduction of electron-withdrawing or electron-donating groups can affect these properties significantly. The presence of a fluorine atom, for instance, can increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its analogs showed that supramolecular aggregation through various intermolecular interactions can also influence the compound's physical state and stability .

科学研究应用

合成和表征

Mohan 等人 (2014) 的一项研究重点是合成与 4-(4-氟苯氧基)-2-苯基-5-嘧啶甲酸乙酯相关的 novel 嘧啶衍生物。他们采用环缩合反应并使用各种分析技术对化合物进行表征。使用果蝇模式系统评估了该化合物的体外抗氧化活性和体内辐射防护特性 (Mohan 等人,2014).

配位化学

Barceló-Oliver 等人 (2013) 研究了 N(1)-己基取代的嘧啶,其结构与本化合物相似。他们的研究重点介绍了这些化合物与各种金属的配位能力,导致形成一系列配位配合物。这些配合物使用 X 射线分析、红外光谱和元素分析进行表征,表明固态中有趣的 3D 结构 (Barceló-Oliver 等人,2013).

液晶性质

Mikhaleva (2003) 对与本化合物密切相关的嘧啶甲酸酯进行了研究,重点关注它们的液晶性质。研究表明,具有某些取代基的化合物表现出向列或近晶液晶性质,表明在材料科学中具有潜在应用 (Mikhaleva,2003).

抗肿瘤评估

Krištafor 等人 (2009) 合成了具有氟苯基烷基和氟苯基烯基侧链的嘧啶衍生物,类似于 4-(4-氟苯氧基)-2-苯基-5-嘧啶甲酸乙酯。他们的研究包括结构研究和抗肿瘤评估,表明对各种肿瘤细胞系具有显着的细胞抑制活性 (Krištafor 等人,2009).

抗菌分析

Tiwari 等人 (2018) 报道了色酮-嘧啶偶联衍生物的合成,包括与 4-(4-氟苯氧基)-2-苯基-5-嘧啶甲酸乙酯在结构上相似的化合物。评估了这些衍生物的抗菌活性、酶分析和毒性研究,显示出显着的抗菌和抗真菌特性 (Tiwari 等人,2018).

属性

IUPAC Name |

ethyl 4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWSLCYZOFKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)

![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)